

# 2,3,5,6-Tetrachloropyridin-4-amine CAS number 2176-63-8

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,3,5,6-Tetrachloropyridin-4-amine

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An In-depth Technical Guide to **2,3,5,6-Tetrachloropyridin-4-amine** (CAS No. 2176-63-8) for Advanced Research and Development

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2,3,5,6-tetrachloropyridin-4-amine**, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. It delves into the compound's synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and potential applications, with a focus on the underlying chemical principles that guide its use in a laboratory setting.

## Strategic Overview: The Significance of a Polychlorinated Pyridine Scaffold

**2,3,5,6-Tetrachloropyridin-4-amine** belongs to the class of highly halogenated pyridines, which are of significant interest in medicinal and agrochemical research. The dense chlorine substitution dramatically influences the electronic properties of the pyridine ring, rendering it highly susceptible to nucleophilic substitution reactions. The presence of the 4-amino group provides a versatile handle for a wide array of chemical transformations, including cross-coupling reactions, making this molecule a valuable building block for the synthesis of more complex, biologically active compounds.<sup>[1]</sup> The strategic importance of this scaffold lies in its potential to serve as a core structure for generating libraries of novel compounds for high-throughput screening in drug discovery programs.<sup>[2][3][4]</sup>

## Synthesis Pathway: A Mechanistic Approach

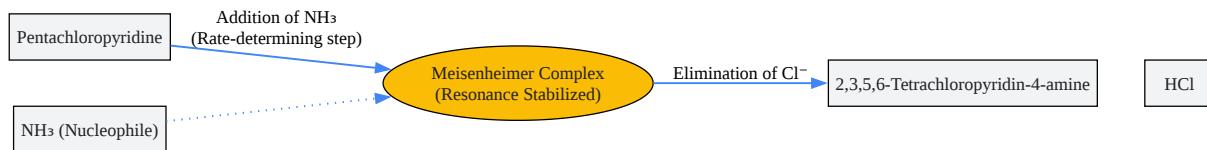
The primary route to **2,3,5,6-tetrachloropyridin-4-amine** involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, pentachloropyridine. The rationale behind this approach is the exceptional activation of the pyridine ring towards nucleophilic attack by the five electron-withdrawing chlorine atoms.

## The Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism in highly halogenated pyridines proceeds via a two-step addition-elimination pathway.<sup>[5]</sup> A nucleophile, in this case, ammonia or an ammonia equivalent, attacks the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.<sup>[6]</sup> The negative charge is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which stabilizes the intermediate.<sup>[7]</sup> Subsequent elimination of a chloride ion restores the aromaticity of the ring, yielding the substituted product. Computational studies have shown that for displacements on pentachloropyridine, Meisenheimer intermediates are key, and the reaction does not proceed via a concerted mechanism.<sup>[6]</sup>

## Regioselectivity: The Predominance of 4-Substitution

A critical aspect of the synthesis is the high regioselectivity of the nucleophilic attack at the C4 position of pentachloropyridine. This is because the negative charge in the Meisenheimer intermediate formed upon attack at the C4 position can be more effectively delocalized onto the ring nitrogen atom compared to attack at the C2 or C3 positions. This superior stabilization of the intermediate for C4-attack lowers the activation energy for this pathway, making it the major product.<sup>[7][8]</sup>



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Caption: Generalized workflow for the SNAr synthesis.

## Experimental Protocol: Synthesis of 2,3,5,6-Tetrachloropyridin-4-amine

This protocol is a representative procedure based on the principles of nucleophilic aromatic substitution on polychlorinated heteroaromatics.

Objective: To synthesize **2,3,5,6-tetrachloropyridin-4-amine** from pentachloropyridine.

Materials:

- Pentachloropyridine
- Aqueous ammonia (28-30%)
- Ethanol
- Pressurized reaction vessel (autoclave)
- Standard laboratory glassware
- Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

- Reaction Setup: In a suitable autoclave, charge pentachloropyridine (1.0 eq). Add ethanol as a solvent to facilitate dissolution of the starting material. The choice of a polar protic solvent like ethanol is crucial as it can solvate both the starting material and the ammonia.
- Addition of Nucleophile: Add an excess of aqueous ammonia (e.g., 10-20 eq). The large excess of the nucleophile is employed to drive the reaction to completion and to neutralize the HCl byproduct.
- Reaction Conditions: Seal the autoclave and heat the reaction mixture to 150-180 °C for 12-24 hours. The elevated temperature and pressure are necessary to overcome the activation

energy of the reaction.

- **Work-up:** After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
- **Isolation:** The resulting aqueous slurry will contain the product and ammonium chloride. Isolate the solid product by filtration and wash thoroughly with water to remove any inorganic salts.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

## Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use and characterization of **2,3,5,6-tetrachloropyridin-4-amine**.

### Physicochemical Data

Property	Value	Source
CAS Number	2176-63-8	[9]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Cl <sub>4</sub> N <sub>2</sub>	[10]
Molecular Weight	231.9 g/mol	[10]
Melting Point	212 °C	ChemicalBook
Boiling Point	333.8±37.0 °C (Predicted)	ChemicalBook
Density	1.746±0.06 g/cm <sup>3</sup> (Predicted)	ChemicalBook
Appearance	Solid	[10]

### Spectroscopic Characterization

While a dedicated public spectrum for this specific compound is not readily available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

**1H NMR Spectroscopy:**

- NH<sub>2</sub> Signal: A broad singlet is expected in the region of 4.0-6.0 ppm. The chemical shift and broadness are influenced by hydrogen bonding and the rate of proton exchange.
- Aromatic Protons: There are no aromatic protons on the pyridine ring, so no signals are expected in the 7.0-9.0 ppm region.

**13C NMR Spectroscopy:**

- The spectrum will be characterized by five distinct signals for the pyridine ring carbons.
- The carbon atom attached to the amino group (C4) will be shifted upfield compared to the other carbon atoms due to the electron-donating effect of the amino group.
- The carbon atoms attached to the chlorine atoms (C2, C3, C5, C6) will be deshielded and appear downfield.

**Infrared (IR) Spectroscopy:**

- N-H Stretching: Primary amines typically show two absorption bands in the 3300-3500 cm<sup>-1</sup> region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[\[11\]](#)
- C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm<sup>-1</sup> region.
- C-Cl Stretching: Strong absorptions corresponding to C-Cl stretching are expected in the fingerprint region, typically below 800 cm<sup>-1</sup>.

**Mass Spectrometry:**

- Molecular Ion Peak (M<sup>+</sup>): The molecular ion peak is expected to be an odd number, consistent with the "nitrogen rule" for a compound with an even number of nitrogen atoms. [\[11\]](#) However, due to the presence of chlorine isotopes (<sup>35</sup>Cl and <sup>37</sup>Cl), the molecular ion will appear as a characteristic cluster of peaks. The relative intensities of these peaks will depend on the number of chlorine atoms.

- Fragmentation: Fragmentation may involve the loss of chlorine atoms or the cleavage of the pyridine ring.

## Reactivity and Synthetic Utility

The dual functionality of **2,3,5,6-tetrachloropyridin-4-amine**—the reactive amino group and the highly chlorinated pyridine ring—makes it a versatile intermediate for the synthesis of a diverse range of derivatives.

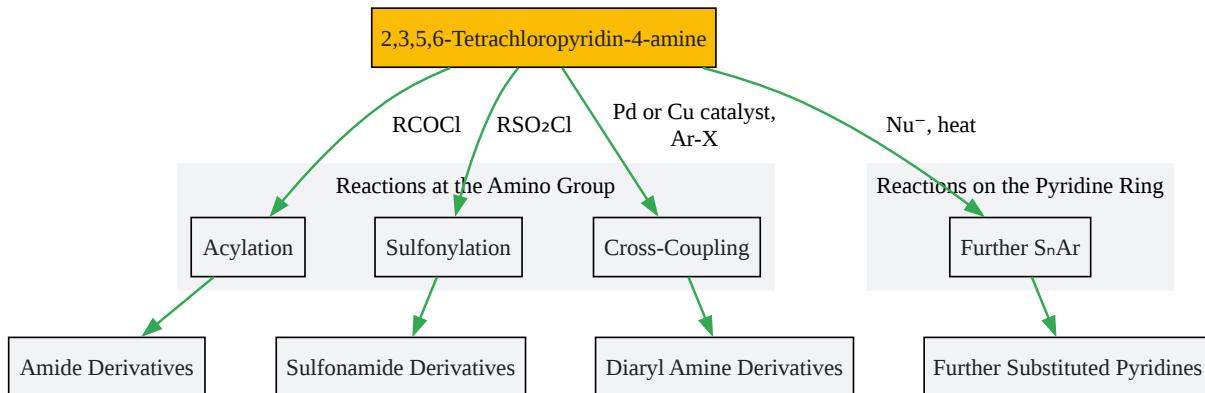
## Reactions at the Amino Group

The 4-amino group can undergo a variety of standard transformations, including:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
- Cross-Coupling Reactions: The N-H bond can participate in various transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides.[\[12\]](#)

## Substitution of Chlorine Atoms

Despite the presence of the electron-donating amino group, the remaining chlorine atoms on the pyridine ring are still activated towards further nucleophilic substitution, albeit to a lesser extent than in pentachloropyridine. This allows for the sequential and regioselective introduction of other functional groups.



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Caption: Potential reaction pathways for derivatization.

## Applications in Drug Discovery

While **2,3,5,6-tetrachloropyridin-4-amine** is not a therapeutic agent itself, its value lies in its role as a scaffold for the synthesis of potentially bioactive molecules. The pyridine core is a common motif in many approved drugs.<sup>[2][13]</sup> By using this compound as a starting point, medicinal chemists can systematically modify the structure to explore structure-activity relationships (SAR). For instance, derivatives of this compound could be synthesized and tested for a variety of biological activities, including but not limited to:

- Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core.
- Antimicrobial Agents: The pyridine scaffold is present in numerous antibacterial and antifungal compounds.
- CNS-active Agents: A wide range of neurotransmitter receptor modulators contain pyridine rings.

## Safety and Handling

### Hazard Identification:

- Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[10]
- Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

### Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded.[10]
- Handling: Avoid breathing dust, vapor, mist, or gas. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash thoroughly after handling.[10]
- Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.
- Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

## Conclusion

**2,3,5,6-Tetrachloropyridin-4-amine** is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its synthesis is well-grounded in the principles of nucleophilic aromatic substitution, and its reactivity allows for a broad scope of derivatization. For researchers and drug development professionals, this compound offers a robust platform for the creation of novel chemical entities with the potential for diverse pharmacological activities. Adherence to strict safety protocols is paramount when handling this toxic compound.

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- To cite this document: BenchChem. [2,3,5,6-Tetrachloropyridin-4-amine CAS number 2176-63-8]. BenchChem, [2026]. [Online PDF]. Available at:

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